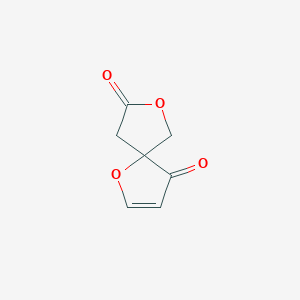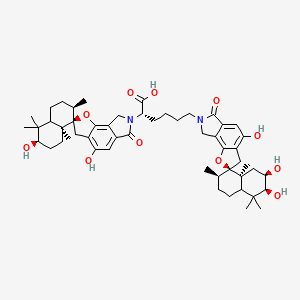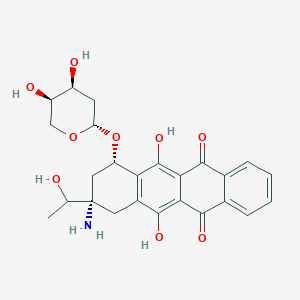![molecular formula C17H10O4 B1249582 1,3-ジヒドロキシ-12H-ベンゾ[b]キサンテン-12-オン CAS No. 22315-94-2](/img/structure/B1249582.png)
1,3-ジヒドロキシ-12H-ベンゾ[b]キサンテン-12-オン
概要
説明
1,3-dihydroxy-12H-benzo[b]xanthen-12-one, also known as 1,3-dihydroxy-12H-benzo[b]xanthen-12-one, is a useful research compound. Its molecular formula is C17H10O4 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-dihydroxy-12H-benzo[b]xanthen-12-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dihydroxy-12H-benzo[b]xanthen-12-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん研究における細胞毒性
1,3-ジヒドロキシ-12H-ベンゾ[b]キサンテン-12-オン: は、がん細胞に対する細胞毒性効果について研究されてきました。 研究によると、HeLa(子宮頸がん)やHepG2(肝細胞がん)などの腫瘍細胞株に対して有意な細胞毒性を示す一方で、正常な肝細胞株L02に対しては弱い細胞毒性を示すことが示されています 。この差別の細胞毒性は、健康な細胞を傷つけずにがん細胞を標的にするがん治療法を開発するために重要です。
DNA結合研究
この化合物は、DNAとの結合能力について調査されてきました。 吸収分光法、蛍光分光法、円偏光二色性分光法、および粘度測定を用いた研究では、DNAとの結合様式がインターカレーションであることを示唆しています 。この特性は、薬物が遺伝物質とどのように相互作用するかを理解し、新しい医薬品を開発するために重要です。
材料科学における用途
材料科学では、1,3-ジヒドロキシ-12H-ベンゾ[b]キサンテン-12-オンは、蛍光染料やマーカーを作成するために使用できます。 その特性により、特定の光学特性を持つ新しい材料の開発など、さまざまな科学的および産業的用途に適しています.
化学合成
この化合物は、化学合成におけるビルディングブロックとして役立ちます。 その構造により、化学研究や創薬に使用する目的で、所望の特性を持つ新しい化合物を生み出すことができる修飾を行うことができます .
クロマトグラフィー
そのユニークな特性により、1,3-ジヒドロキシ-12H-ベンゾ[b]キサンテン-12-オンは、クロマトグラフィー技術において、複雑な混合物の分離と分析に役立ち、物質の検出と定量を向上させるために使用できます .
分析化学
分析化学では、この化合物の蛍光特性は、さまざまな分析物の検出と定量に利用されます。 蛍光分光法におけるプローブとして使用でき、生物学的および化学的サンプルの分析を支援します .
抗がん剤設計
1,3-ジヒドロキシ-12H-ベンゾ[b]キサンテン-12-オン誘導体の電子記述子は、抗がん活性への影響を理解するために研究されています。 この研究は、定量的構造活性相関(QSAR)モデルを用いてより効果的な抗がん剤を設計するための取り組みの一環です .
生命科学研究
生命科学の研究者は、この化合物を、細胞生存率、アポトーシス、および疾患のメカニズムを理解するために不可欠なその他の細胞プロセスに関する研究など、さまざまな研究用途に使用しています .
作用機序
Target of Action
The primary target of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one is DNA . The compound interacts with calf thymus DNA (ct DNA), suggesting that it may have a similar interaction with human DNA .
Mode of Action
1,3-dihydroxy-12H-benzo[b]xanthen-12-one interacts with DNA through an intercalative mode . This means that the compound inserts itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and potentially lead to changes in gene expression .
Biochemical Pathways
The disruption of these pathways could lead to changes in cell function and potentially cell death .
Result of Action
The molecular and cellular effects of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one’s action are largely dependent on its interaction with DNA. By intercalating into the DNA helix, the compound can disrupt normal DNA function, potentially leading to changes in gene expression, cell function, and cell viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects.
特性
IUPAC Name |
1,3-dihydroxybenzo[b]xanthen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-11-7-13(19)16-15(8-11)21-14-6-10-4-2-1-3-9(10)5-12(14)17(16)20/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAPVEXKCXYFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C=C(C=C4O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-dihydroxy-12H-benzo[b]xanthen-12-one interact with DNA, and what are the downstream effects?
A1: Research indicates that 1,3-dihydroxy-12H-benzo[b]xanthen-12-one interacts with calf thymus DNA (ctDNA) through intercalation. [] This means the molecule inserts itself between the base pairs of DNA. This interaction was suggested by experiments using absorption spectroscopy, fluorescence spectroscopy, circular dichroism spectroscopy, and viscosity measurements. [] While the specific downstream effects aren't detailed in the provided research, DNA intercalation can interfere with essential cellular processes like replication and transcription, ultimately leading to cell death. This is supported by the observed cytotoxic activity of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one against cancer cell lines. []
Q2: How does the structure of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one relate to its activity compared to similar compounds?
A2: 1,3-dihydroxy-12H-benzo[b]xanthen-12-one possesses linearly fused aromatic rings. This structural feature contributes to its higher binding affinity to DNA compared to its isomer, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one, which has angularly fused aromatic rings. [] This difference in binding affinity highlights the importance of the aromatic ring arrangement for DNA interaction and potentially influences the cytotoxic activity of these compounds. Further research exploring structural modifications within this class of compounds could provide valuable insights into structure-activity relationships and optimize their anticancer properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid](/img/structure/B1249506.png)





![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)

